molecular formula C9H7NOS B8624277 1-Thieno[2,3-c]pyridin-5-yl-ethanone

1-Thieno[2,3-c]pyridin-5-yl-ethanone

Cat. No. B8624277
M. Wt: 177.22 g/mol
InChI Key: IKMKRYJYGLYZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thieno[2,3-c]pyridin-5-yl-ethanone is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Thieno[2,3-c]pyridin-5-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thieno[2,3-c]pyridin-5-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-thieno[2,3-c]pyridin-5-ylethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-5H,1H3

InChI Key

IKMKRYJYGLYZQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C(=C1)C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compounds of Formula I in which ring A is a thieno[2,3-c]pyridinyl can be prepared from a 2,3-thiophenedicarboxaldehyde (XLVI) (see Scheme X). The pyridinyl ring is formed by cooling a solution of the 2,3-thiophenedicarboxaldehyde (XLVI) in an organic solvent to about −10° C. to about 10° C., then adding about 1 eq. to about 1.5 eq. of (1-acetylamino-2-oxo-propyl)-phosphonic acid dimethyl ester (XLVII) and about 1 eq. to about 1.5 eq of a hindered aprotic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The solution is allowed to come to room temperature and is stirred for about 8 h to about 20 h to form 1-thieno[2,3-c]pyridin-5-yl-ethanone (XLVIII).
[Compound]
Name
thieno[2,3-c]pyridinyl
Quantity
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
(1-acetylamino-2-oxo-propyl)-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hindered aprotic base
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2,3-thiophenedicarboxaldehyde (600 mg, 4.28 mmol) in dichloromethane (50 ml) was cooled to 0° C. under an atmosphere of nitrogen. (1-Acetylamino-2-oxo-propyl)-phosphonic acid dimethyl ester (1.05 g, 4.70 mmol) was added [literature procedure: Kitamura, et al. Tet. Lett., 36(32), 1995, pp. 5769-5772], followed by DBU (0.471 ml, 4.70 mmol), and the mixture allowed to warm to ambient temperature overnight, then concentrated in vacuo, and the residue was then purified by flash chromatography (0-50% ethyl acetate in hexanes) to provide 1-thieno[2,3-c]pyridin-5-yl-ethanone as a white solid (326 mg, 43%). 1HNMR (250 MHz, CDCl3): δ 9.20 (s, 1H), 8.50 (d, 1H, J=1.02), 7.80 (d, 1H, J=5.36), 7.51 (d, 1H, J=5.36), 2.81 (s, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
(1-Acetylamino-2-oxo-propyl)-phosphonic acid dimethyl ester
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0.471 mL
Type
reactant
Reaction Step Three

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